2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide
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Overview
Description
2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide is a chemical compound with the molecular formula C10H13N3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide typically involves the reaction of indoline with ethanimidamide under specific conditions. One common method involves the use of concentrated sulfuric acid as a catalyst, followed by hydrolysis to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the indole ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce various halogenated indole compounds .
Scientific Research Applications
2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
Indoline: A reduced form of indole, used as a precursor in the synthesis of various indole derivatives.
Indole-2-carboxylic acid:
Uniqueness
2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide is unique due to its specific structure, which combines the indole ring with an ethanimidamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1016885-73-6 |
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Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(2,3-dihydroindol-1-yl)ethanimidamide |
InChI |
InChI=1S/C10H13N3/c11-10(12)7-13-6-5-8-3-1-2-4-9(8)13/h1-4H,5-7H2,(H3,11,12) |
InChI Key |
DWHZJMYABOCSJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=N)N |
Origin of Product |
United States |
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